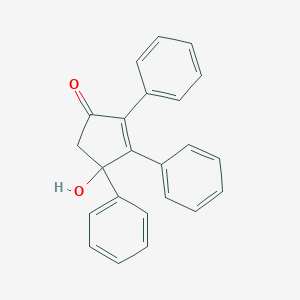
3-benzoyl-2-phenyl-1H-quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzoyl-2-phenyl-4(1H)-quinolinone: is an organic compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-2-phenyl-1H-quinolin-4-one typically involves the condensation of benzoyl chloride with 2-phenyl-4(1H)-quinolinone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzoyl-2-phenyl-4(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.
Substitution: The benzoyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while reduction may produce dihydroquinolinone derivatives.
Aplicaciones Científicas De Investigación
3-Benzoyl-2-phenyl-4(1H)-quinolinone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-benzoyl-2-phenyl-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. While detailed studies are still needed, it is believed that the compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating gene expression: Affecting the expression of genes involved in various cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-4(1H)-quinolinone: Lacks the benzoyl group, which may result in different biological activities and properties.
3-Benzoyl-4(1H)-quinolinone: Lacks the phenyl group, which may affect its chemical reactivity and applications.
4(1H)-Quinolinone: The parent compound without any substituents, serving as a basic structure for various derivatives.
Uniqueness
3-Benzoyl-2-phenyl-4(1H)-quinolinone is unique due to the presence of both benzoyl and phenyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its potential as a versatile compound for various scientific research applications.
Propiedades
Número CAS |
61707-51-5 |
|---|---|
Fórmula molecular |
C22H15NO2 |
Peso molecular |
325.4g/mol |
Nombre IUPAC |
3-benzoyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C22H15NO2/c24-21(16-11-5-2-6-12-16)19-20(15-9-3-1-4-10-15)23-18-14-8-7-13-17(18)22(19)25/h1-14H,(H,23,25) |
Clave InChI |
QFMUIXAYIIZLRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-{[(4-methylphenyl)sulfonyl]oxy}acrylic acid](/img/structure/B371747.png)
![Bis[(2-methoxy-1-naphthyl)methyl] sulfoxide](/img/structure/B371748.png)

sulfonium](/img/structure/B371752.png)

![2-[(2-Hydroxybenzyl)amino]-4-methoxy-4-oxobutanoic acid](/img/structure/B371755.png)
![Methyl 5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylate](/img/structure/B371757.png)
![2-Diazo-1-(1-oxaspiro[2.5]oct-2-yl)ethanone](/img/structure/B371761.png)
![5',9'-Dibromospiro[1,3-dioxolane-2,6'-pentacyclo[5.4.0.02,5.03,9.04,8]undecane]-10'-one](/img/structure/B371762.png)

![Methyl 1-bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-4-carboxylate](/img/structure/B371767.png)
![Methyl 1'-bromospiro[1,3-dithiolane-2,10'-pentacyclo[4.4.0.02,5.03,8.04,7]decane]-4'-carboxylate](/img/structure/B371768.png)
